molecular formula C23H23IN2S B12820808 4-(1,3-Sbenzothiazol-2-YL)phenylamine

4-(1,3-Sbenzothiazol-2-YL)phenylamine

Cat. No.: B12820808
M. Wt: 486.4 g/mol
InChI Key: BWNLMCKTXZAZNI-UHFFFAOYSA-N
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Description

4-(1,3-Benzothiazol-2-yl)phenylamine, also known as 2-(4-Aminophenyl)benzothiazole or 4-(2-Benzothiazolyl)aniline, is a chemical compound with the molecular formula C₁₃H₁₀N₂S and a molecular weight of 226.3 g/mol . This compound is characterized by a benzothiazole ring fused to an aniline moiety, making it a valuable intermediate in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Benzothiazol-2-yl)phenylamine typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization. One common method is the reaction of 2-aminobenzenethiol with 4-nitrobenzaldehyde under acidic conditions, followed by reduction of the nitro group to an amine . The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as hydrochloric acid.

Industrial Production Methods

Industrial production of 4-(1,3-Benzothiazol-2-yl)phenylamine may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Benzothiazol-2-yl)phenylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert nitro groups to amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like halogens for substitution reactions. Reaction conditions vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups onto the benzene ring .

Scientific Research Applications

4-(1,3-Benzothiazol-2-yl)phenylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1,3-Benzothiazol-2-yl)phenylamine involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may act by interfering with cell division or inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Aminophenyl)benzothiazole
  • 4-(2-Benzothiazolyl)aniline
  • Benzothiazole derivatives

Uniqueness

4-(1,3-Benzothiazol-2-yl)phenylamine is unique due to its specific structure, which combines the properties of benzothiazole and aniline. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in various applications .

Properties

Molecular Formula

C23H23IN2S

Molecular Weight

486.4 g/mol

IUPAC Name

4-(1,3-benzothiazol-2-yl)aniline;1-iodo-2,3,4,5-tetramethylbenzene

InChI

InChI=1S/C13H10N2S.C10H13I/c14-10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)16-13;1-6-5-10(11)9(4)8(3)7(6)2/h1-8H,14H2;5H,1-4H3

InChI Key

BWNLMCKTXZAZNI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C)C)C)I.C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)N

Origin of Product

United States

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